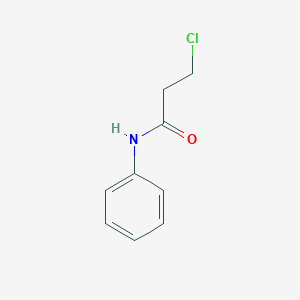

3-Chloro-N-phenylpropanamide

Overview

Description

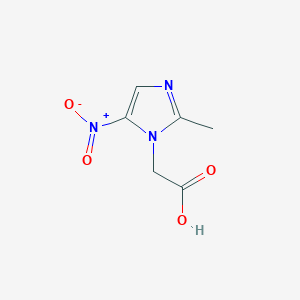

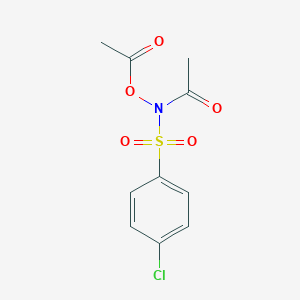

3-Chloro-N-phenylpropanamide is a chemical compound with the molecular formula C9H10ClNO . It has a molecular weight of 183.64 . It is a solid at room temperature .

Synthesis Analysis

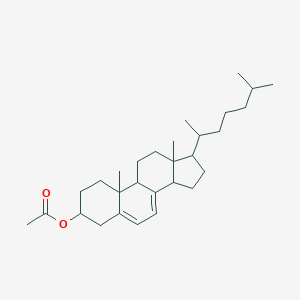

The synthesis of 3-Chloro-N-phenylpropanamide can be achieved through the Schotten-Baumann reaction . This reaction involves the use of 3-chloropropanoyl chloride . The synthesis process is efficient and atom economical .Molecular Structure Analysis

The InChI code for 3-Chloro-N-phenylpropanamide is 1S/C9H10ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) . The IUPAC name for this compound is 3-chloro-N-phenylpropanamide .Physical And Chemical Properties Analysis

3-Chloro-N-phenylpropanamide has a boiling point of 360.2°C at 760 mmHg . It is stored in an inert atmosphere at room temperature . The compound has a predicted density of 1.220±0.06 g/cm3 .Scientific Research Applications

Pharmaceutical Research

3-Chloro-N-phenylpropanamide: is a compound with potential applications in medicinal chemistry. It has been identified as a CYP1A2 inhibitor , which means it could be used to modulate the metabolism of drugs metabolized by this enzyme . This property is significant for drug-drug interaction studies and could lead to the development of new therapeutic agents.

Agriculture

In the agricultural sector, 3-Chloro-N-phenylpropanamide could be explored for its role as a precursor in the synthesis of plant growth regulators . These substances are crucial in enhancing crop yield, controlling plant growth, and improving the quality of produce .

Industrial Processes

The compound is used in the continuous flow synthesis of phenyl acrylamide, a valuable intermediate for organic synthesis. This process is important for the production of polymers, fine chemicals, and pharmaceuticals, offering a more sustainable and safer alternative to conventional batch reactions .

Environmental Science

In environmental science, 3-Chloro-N-phenylpropanamide is involved in the development of sustainable chemistry practices. Its use in continuous flow processes minimizes the environmental impact by reducing hazardous solvents and energy consumption .

Biochemistry

3-Chloro-N-phenylpropanamide: has applications in biochemistry research, particularly in the study of enzyme-mediated reactions. It can be used to investigate enzymatic processes and the synthesis of bioactive molecules .

Material Science

This compound is also relevant in material science, where it serves as a building block for the synthesis of functional acrylamides. These are used in various applications such as coatings, hydrogels, adhesives, and ion exchange membranes, which are vital for technological advancements .

Safety and Hazards

The safety information for 3-Chloro-N-phenylpropanamide indicates that it is a potential hazard. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The development of an efficient and robust continuous flow process for the synthesis of acrylamides, including 3-Chloro-N-phenylpropanamide, is a promising direction for future research . This approach could lead to more sustainable chemistry, minimizing side-products and enabling safe and convenient scale-up .

Mechanism of Action

Biochemical Pathways

It’s known that this compound can be used in the synthesis of functional acrylamides, which are valuable intermediates for organic synthesis and building blocks in many industrial areas, like polymer synthesis, fine chemicals, and pharmaceutics .

Pharmacokinetics

As a synthetic intermediate, it’s primarily used in laboratory settings rather than administered in biological systems .

Result of Action

As a synthetic intermediate, its primary role is in the synthesis of other compounds rather than exerting a direct biological effect .

Action Environment

The action of 3-Chloro-N-phenylpropanamide is influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals. In a laboratory setting, the reaction conditions can be carefully controlled to optimize the yield of the desired product .

properties

IUPAC Name |

3-chloro-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXJYUFHAXXSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286583 | |

| Record name | 3-Chloro-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-N-phenylpropanamide | |

CAS RN |

3460-04-6 | |

| Record name | 3460-04-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

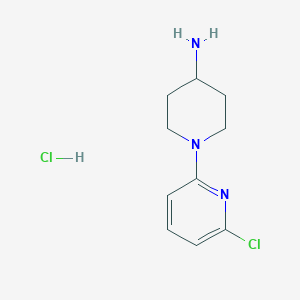

![1-[2-[4-(6-Fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]-6-methylsulfonyl-3-propan-2-yl-4H-2lambda6,1,3-benzothiadiazine 2,2-dioxide](/img/structure/B109817.png)